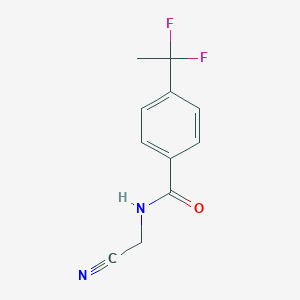

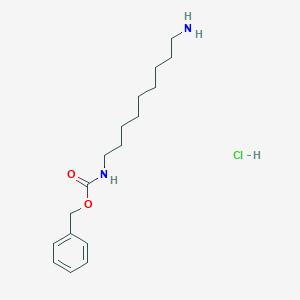

![molecular formula C18H17NO5S3 B2887131 Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate CAS No. 2097933-27-0](/img/structure/B2887131.png)

Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of bithiophene derivatives involves various catalytically or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . The crucial substrates for these catalytic reactions include 2,2’-bithiophene, gaseous acetylene, and 1,3-butadiyne .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its components. The 2,2’-bithiophene component has a molecular formula of C8H6S2 . Methyl benzoate, another component, has a molecular formula of C6H5COOCH3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bithiophene derivatives include coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . These reactions, combined with non-catalytic ones, have been used to synthesize new acetylene, butadiyne, isoxazole, 1,2,3-triazole, pyrrole, benzene, and fluoranthene derivatives with one, two, or six bithiophenyl moieties .科学的研究の応用

Photophysical Properties

Research on derivatives of methyl 2-hydroxybenzoates, including methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, has explored their unique photophysical properties. These studies have found that substituting groups like methoxy or cyano at specific positions can drastically affect the luminescence properties of these compounds. For instance, methoxy groups have been shown to significantly enhance the quantum yield of luminescence, offering insights into designing materials with specific optical characteristics (Kim et al., 2021).

Chemical Synthesis and Reactivity

The chemical reactivity of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate under base conditions has been studied, revealing pathways for cyclization to produce specific anilides of hydroxyquinolines. This highlights the compound's potential as a building block in the synthesis of complex organic molecules (Ukrainets et al., 2014).

Photopolymerization Applications

A derivative, acting as a photoiniferter, has shown promise in nitroxide-mediated photopolymerization, demonstrating the potential for controlled polymerization processes under UV irradiation. This could have significant implications for materials science, especially in developing new polymeric materials with tailored properties (Guillaneuf et al., 2010).

Molecular Structure and Tautomerism

Sulfonamide derivatives, including those similar in structure to the compound , have been synthesized and analyzed for their molecular structure and tautomerism. Such studies provide valuable insights into the stability and reactivity of these compounds, with implications for their use in pharmaceuticals and organic synthesis (Branowska et al., 2022).

Corrosion Inhibition

Research into compounds structurally related to methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate has indicated their potential as inhibitors against the corrosion of mild steel in acidic media. Theoretical and experimental studies have provided insights into their efficacy as corrosion inhibitors, which could be beneficial in industrial applications (Arrousse et al., 2021).

作用機序

Target of Action

Compounds containing thiophene, bithiophene or oligothiophene motifs are particularly popular because they are used in various fields of science and technology .

Mode of Action

It’s known that compounds containing bithiophene motifs can participate in various types of reactions including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination .

Biochemical Pathways

It’s known that compounds containing bithiophene motifs can be involved in various catalytic reactions .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by its chemical structure, and in this case, the presence of the bithiophene motif could potentially influence these properties .

Result of Action

Compounds containing bithiophene motifs are used in various fields of science and technology, including organic electronics .

Action Environment

The stability and efficacy of a compound can be influenced by factors such as temperature, ph, and the presence of other compounds .

特性

IUPAC Name |

methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S3/c1-24-18(21)12-4-6-13(7-5-12)27(22,23)19-11-14(20)15-8-9-17(26-15)16-3-2-10-25-16/h2-10,14,19-20H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXINASAZUVAWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

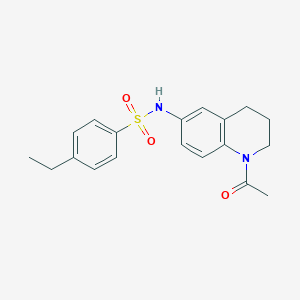

![3-methyl-N-(2-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2887051.png)

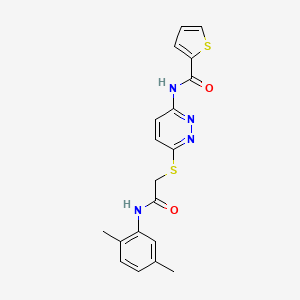

![2-[[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2887054.png)

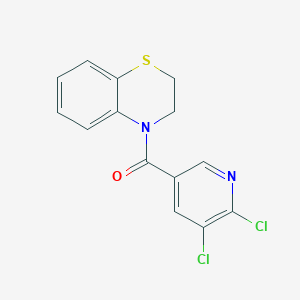

![5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2887057.png)

![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2887058.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2887064.png)

![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2887071.png)